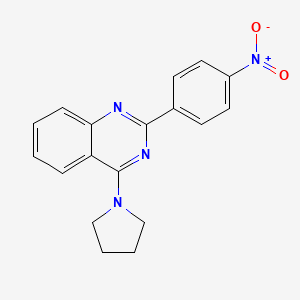

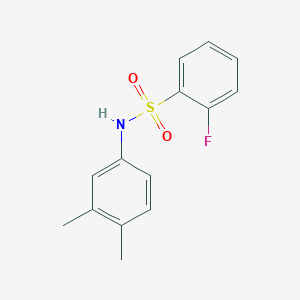

![molecular formula C17H16N2O4S B5508746 methyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5508746.png)

methyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to methyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate involves multiple steps, starting from acetoacetic esters to produce intermediates like methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate. These intermediates are crucial for preparing various heterocyclic systems, highlighting the compound's versatility in synthesis processes (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to methyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate reveals complex hydrogen bonding patterns. For instance, in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, molecules are linked into sheets by a combination of hydrogen bonds, indicating a stable molecular arrangement that could influence its chemical reactivity and physical properties (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

The chemical reactivity of related compounds, such as methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), shows its efficacy in N-phthaloylation of amino acids and derivatives. This highlights the potential of methyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate in facilitating similar chemical transformations, making it a valuable reagent in organic synthesis (Casimir, Guichard, & Briand, 2002).

Physical Properties Analysis

The physical properties of compounds structurally related to methyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate, such as their crystal structures and hydrogen bonding patterns, suggest that these compounds may exhibit unique solubility, melting points, and stability characteristics. These properties are crucial for their application in chemical synthesis and pharmaceutical development.

Chemical Properties Analysis

The chemical properties of methyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate, inferred from studies on related compounds, include its potential to participate in a variety of chemical reactions, such as the formation of Schiff base derivatives and tubulin polymerization inhibition. These activities demonstrate the compound's versatility and potential as a precursor in the synthesis of biologically active molecules (Mohamad, Hassan, & Yusoff, 2017).

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its derivatives have been utilized in the synthesis of various heterocyclic systems, such as N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, highlighting their significance in developing novel compounds with potential applications in material science and pharmaceuticals (Lovro Selič et al., 1997).

Liquid Crystalline Mixtures

Studies on liquid crystalline mixtures involving complex chemical structures, including those similar to methyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate, have provided insights into the transition temperature, optical texture, and molecular polarizabilities of such mixtures. These findings contribute to the development of advanced materials for displays and optical devices (M. Shahina et al., 2016).

Hyperbranched Aromatic Polyamides

The thermal polymerization of related compounds has led to the creation of hyperbranched aromatic polyamides. This research is crucial for developing new polymeric materials with enhanced properties for applications in coatings, adhesives, and the electronics industry (Gang Yang et al., 1999).

Fluorescent and Colorimetric pH Probes

The development of highly water-soluble fluorescent and colorimetric pH probes based on benzothiazole and related compounds underscores the importance of such chemicals in creating sensitive and selective sensors for biomedical research, including intracellular pH imaging (R. Diana et al., 2020).

Safety and Hazards

properties

IUPAC Name |

methyl 4-[(2-phenoxyacetyl)carbamothioylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-22-16(21)12-7-9-13(10-8-12)18-17(24)19-15(20)11-23-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,18,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFIEAIGEZCYMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-{[(phenoxyacetyl)carbamothioyl]amino}benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,5R*)-N,N-dimethyl-6-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5508677.png)

![3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5508680.png)

![8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5508687.png)

![8-fluoro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-quinolinecarboxamide](/img/structure/B5508691.png)

![2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5508700.png)

![1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5508713.png)

![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5508724.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5508739.png)

![1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5508748.png)